(2S)-2-Azaniumylpropanoate
(2S)-2-Azaniumylpropanoate
Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)
L-Alanine, also known as (S)-alanine or L-alpha-alanine, belongs to the class of organic compounds known as alanine and derivatives. Alanine and derivatives are compounds containing alanine or a derivative thereof resulting from reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Alanine is a drug which is used for protein synthesis. L-Alanine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Alanine has been found throughout all human tissues, and has also been detected in most biofluids, including saliva, urine, cerebrospinal fluid, and blood. Within the cell, L-alanine is primarily located in the cytoplasm, mitochondria, lysosome and peroxisome. L-Alanine exists in all eukaryotes, ranging from yeast to humans. L-Alanine participates in a number of enzymatic reactions. In particular, L-Alanine and oxoglutaric acid can be converted into L-glutamic acid and pyruvic acid; which is mediated by the enzyme alanine aminotransferase 1. In addition, Hydroxypyruvic acid and L-alanine can be biosynthesized from pyruvic acid and L-serine through its interaction with the enzyme serine--pyruvate aminotransferase. In humans, L-alanine is involved in the transcription/translation pathway, the chloramphenicol action pathway, the clomocycline action pathway, and the selenoamino acid metabolism pathway. L-Alanine is also involved in several metabolic disorders, some of which include the NON ketotic hyperglycinemia pathway, the hyperglycinemia, non-ketotic pathway, Gamma-glutamyl-transpeptidase deficiency, and the glutaminolysis and cancer pathway. Outside of the human body, L-alanine can be found in apple, blackcurrant, sour cherry, and tarragon. This makes L-alanine a potential biomarker for the consumption of these food products. L-Alanine is a potentially toxic compound.
L-alanine is the L-enantiomer of alanine. It has a role as an EC 4.3.1.15 (diaminopropionate ammonia-lyase) inhibitor and a fundamental metabolite. It is a pyruvate family amino acid, a proteinogenic amino acid, a L-alpha-amino acid and an alanine. It is a conjugate base of a L-alaninium. It is a conjugate acid of a L-alaninate. It is an enantiomer of a D-alanine. It is a tautomer of a L-alanine zwitterion.
L-Alanine, also known as (S)-alanine or L-alpha-alanine, belongs to the class of organic compounds known as alanine and derivatives. Alanine and derivatives are compounds containing alanine or a derivative thereof resulting from reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Alanine is a drug which is used for protein synthesis. L-Alanine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Alanine has been found throughout all human tissues, and has also been detected in most biofluids, including saliva, urine, cerebrospinal fluid, and blood. Within the cell, L-alanine is primarily located in the cytoplasm, mitochondria, lysosome and peroxisome. L-Alanine exists in all eukaryotes, ranging from yeast to humans. L-Alanine participates in a number of enzymatic reactions. In particular, L-Alanine and oxoglutaric acid can be converted into L-glutamic acid and pyruvic acid; which is mediated by the enzyme alanine aminotransferase 1. In addition, Hydroxypyruvic acid and L-alanine can be biosynthesized from pyruvic acid and L-serine through its interaction with the enzyme serine--pyruvate aminotransferase. In humans, L-alanine is involved in the transcription/translation pathway, the chloramphenicol action pathway, the clomocycline action pathway, and the selenoamino acid metabolism pathway. L-Alanine is also involved in several metabolic disorders, some of which include the NON ketotic hyperglycinemia pathway, the hyperglycinemia, non-ketotic pathway, Gamma-glutamyl-transpeptidase deficiency, and the glutaminolysis and cancer pathway. Outside of the human body, L-alanine can be found in apple, blackcurrant, sour cherry, and tarragon. This makes L-alanine a potential biomarker for the consumption of these food products. L-Alanine is a potentially toxic compound.
L-alanine is the L-enantiomer of alanine. It has a role as an EC 4.3.1.15 (diaminopropionate ammonia-lyase) inhibitor and a fundamental metabolite. It is a pyruvate family amino acid, a proteinogenic amino acid, a L-alpha-amino acid and an alanine. It is a conjugate base of a L-alaninium. It is a conjugate acid of a L-alaninate. It is an enantiomer of a D-alanine. It is a tautomer of a L-alanine zwitterion.
Brand Name:
Vulcanchem
CAS No.:
18875-37-1
VCID:
VC0095690
InChI:
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
SMILES:
CC(C(=O)[O-])[NH3+]
Molecular Formula:
C3H7NO2
Molecular Weight:
89.09 g/mol
(2S)-2-Azaniumylpropanoate
CAS No.: 18875-37-1
Natural Products
VCID: VC0095690
Molecular Formula: C3H7NO2
Molecular Weight: 89.09 g/mol
CAS No. | 18875-37-1 |
---|---|
Product Name | (2S)-2-Azaniumylpropanoate |
Molecular Formula | C3H7NO2 |
Molecular Weight | 89.09 g/mol |
IUPAC Name | (2S)-2-azaniumylpropanoate |
Standard InChI | InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 |
Standard InChIKey | QNAYBMKLOCPYGJ-REOHCLBHSA-N |
Isomeric SMILES | C[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC(C(=O)[O-])[NH3+] |
Canonical SMILES | CC(C(=O)[O-])[NH3+] |
Boiling Point | 250 °C (sublimes) |
Colorform | Orthorhombic crystals from water White crystalline powde |
Density | 1.432 g/cu cm at 22 °C |
Melting Point | 300 dec °C Mp 297 ° dec. 297 °C (decomposes) 300°C |
Physical Description | OtherSolid Solid White crystalline powder; odourless |
Description | Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04) L-Alanine, also known as (S)-alanine or L-alpha-alanine, belongs to the class of organic compounds known as alanine and derivatives. Alanine and derivatives are compounds containing alanine or a derivative thereof resulting from reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Alanine is a drug which is used for protein synthesis. L-Alanine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Alanine has been found throughout all human tissues, and has also been detected in most biofluids, including saliva, urine, cerebrospinal fluid, and blood. Within the cell, L-alanine is primarily located in the cytoplasm, mitochondria, lysosome and peroxisome. L-Alanine exists in all eukaryotes, ranging from yeast to humans. L-Alanine participates in a number of enzymatic reactions. In particular, L-Alanine and oxoglutaric acid can be converted into L-glutamic acid and pyruvic acid; which is mediated by the enzyme alanine aminotransferase 1. In addition, Hydroxypyruvic acid and L-alanine can be biosynthesized from pyruvic acid and L-serine through its interaction with the enzyme serine--pyruvate aminotransferase. In humans, L-alanine is involved in the transcription/translation pathway, the chloramphenicol action pathway, the clomocycline action pathway, and the selenoamino acid metabolism pathway. L-Alanine is also involved in several metabolic disorders, some of which include the NON ketotic hyperglycinemia pathway, the hyperglycinemia, non-ketotic pathway, Gamma-glutamyl-transpeptidase deficiency, and the glutaminolysis and cancer pathway. Outside of the human body, L-alanine can be found in apple, blackcurrant, sour cherry, and tarragon. This makes L-alanine a potential biomarker for the consumption of these food products. L-Alanine is a potentially toxic compound. L-alanine is the L-enantiomer of alanine. It has a role as an EC 4.3.1.15 (diaminopropionate ammonia-lyase) inhibitor and a fundamental metabolite. It is a pyruvate family amino acid, a proteinogenic amino acid, a L-alpha-amino acid and an alanine. It is a conjugate base of a L-alaninium. It is a conjugate acid of a L-alaninate. It is an enantiomer of a D-alanine. It is a tautomer of a L-alanine zwitterion. |
Solubility | 164000 mg/L (at 25 °C) 164 mg/mL at 25 °C Solubility in cold 80% ethanol = 0.2% Slightly soluble in ethanol, pyridine; insoluble in ether, acetone In water, 1.64X10+5 mg/L at 25 °C 204 mg/mL Solublein water Slightly soluble (in ethanol) |
Synonyms | Abufène Alanine Alanine, L Isomer Alanine, L-Isomer L Alanine L-Alanine L-Isomer Alanine |
Vapor Pressure | 1.05X10-7 mm Hg at 25 °C (est) |
PubChem Compound | 7311724 |
Last Modified | Nov 11 2021 |
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